Product packaging for H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH(Cat. No.:CAS No. 6693-54-5)

H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH

Cat. No.: B12108013
CAS No.: 6693-54-5
M. Wt: 604.6 g/mol
InChI Key: JXJLTZQPTPRSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of D-Amino Acids and Racemic Peptides in Contemporary Chemical Biology

Life on Earth predominantly utilizes L-amino acids as the fundamental building blocks for proteins. frontiersin.org For many years, their chiral mirror images, D-amino acids, were considered unnatural and of little biological relevance. news-medical.net However, contemporary research has overturned this assumption, revealing that D-amino acids are naturally present and perform specific, vital functions across various organisms, from bacteria to mammals. thieme-connect.com

In bacteria, D-amino acids, particularly D-alanine and D-glutamic acid, are crucial constituents of the peptidoglycan cell wall. frontiersin.orgfrontiersin.org Their incorporation provides a significant advantage, rendering the cell wall resistant to degradation by most proteases, which are stereospecific for cleaving peptide bonds between L-amino acids. thieme-connect.comfrontiersin.org In mammals, free D-amino acids such as D-serine and D-aspartate have been identified as important signaling molecules in the nervous and endocrine systems. news-medical.netfrontiersin.org

This growing understanding has spurred interest in synthetic peptides that contain a mixture of D- and L-amino acids, known as racemic or DL-peptides. These peptides are not constructed through ribosomal protein synthesis but are accessible via chemical synthesis methods like solid-phase peptide synthesis. nih.gov The inclusion of D-amino acids imparts unique structural and functional properties, most notably an inherent resistance to enzymatic degradation, which is a major challenge in the development of peptide-based therapeutics. thieme-connect.com

The Pentapeptide H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH as a Model System for DL-Peptide Research

The specific pentapeptide this compound serves as an exemplary model system for investigating the properties of DL-peptides. Its structure is defined by a precise sequence of five amino acid residues, incorporating both D- and L-configurations.

Constituent Amino Acids and Properties

The peptide's composition allows for the study of interactions between charged and neutral side chains within a racemic backbone. It contains one positively charged residue (Lysine), three negatively charged residues (Glutamic Acid), and one small, neutral residue (Alanine). This mixture of charges and sizes in a short sequence provides a platform to explore complex self-assembly behaviors.

Amino Acid3-Letter Code1-Letter CodeChiralityProperty at Neutral pH (approx. 7.4)
Lysine (B10760008)LysKDLPositively charged, Hydrophilic
Glutamic AcidGluEDLNegatively charged, Hydrophilic
AlanineAlaADLNeutral, Hydrophobic

This table outlines the properties of the amino acids that constitute the pentapeptide. The "DL" designation indicates that a racemic mixture of both D and L forms of the amino acid is used in the synthesis of the peptide chain.

The alternating or strategically placed D- and L-amino acids prevent the formation of standard secondary structures like the alpha-helices and beta-sheets found in purely L-peptidic systems. Instead, racemic peptides can assemble into unique supramolecular structures. Research has shown that peptides with alternating chirality can form a motif known as a rippled β-sheet, a structure first theorized in the 1950s. acs.org The study of model systems like this compound is crucial for understanding the principles that govern the formation of these novel biomaterials. acs.org

Interdisciplinary Research Perspectives on DL-Peptides

The study of this compound and related DL-peptides transcends traditional disciplinary boundaries, fostering a range of interdisciplinary investigations.

Biomaterials and Nanotechnology: The unique self-assembly properties of DL-peptides are of great interest in materials science. Their ability to form stable, ordered structures like nanotubes, hydrogels, and fibrillar networks makes them candidates for creating novel biomaterials. acs.org These materials could be designed to have specific mechanical or chemical properties for applications in tissue engineering, responsive materials, and nanotechnology. news-medical.net

Pharmaceutical Sciences: The inherent resistance of DL-peptides to proteases makes them highly attractive for drug development. rsc.org Peptides often have high specificity and potency for biological targets but are limited by their poor stability in the body. nih.gov By incorporating D-amino acids, researchers can design peptide-based drugs with significantly longer half-lives. Model peptides help elucidate the structural rules for creating stable yet biologically active molecules. The integration of artificial intelligence and deep learning is also accelerating the design and property prediction of such complex peptides. nih.govyoutube.com

Chemical Biology and Disease Research: Racemic peptide models are valuable tools for probing biological systems. For instance, the aggregation of amyloid peptides is a hallmark of neurodegenerative diseases like Alzheimer's. news-medical.net Studies using racemic versions of amyloid fragments have revealed that they can form distinct rippled sheet structures, providing new insights into the fundamental processes of peptide aggregation and a structural basis for targeting these disordered proteins. acs.org Understanding how chirality affects these interactions is a key area of inquiry in chemical biology. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40N6O12 B12108013 H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH CAS No. 6693-54-5

Properties

CAS No.

6693-54-5

Molecular Formula

C24H40N6O12

Molecular Weight

604.6 g/mol

IUPAC Name

2-[2-[[4-carboxy-2-[[4-carboxy-2-(2,6-diaminohexanoylamino)butanoyl]amino]butanoyl]amino]propanoylamino]pentanedioic acid

InChI

InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42)

InChI Key

JXJLTZQPTPRSOX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Synthetic Methodologies for H Dl Lys Dl Glu Dl Glu Dl Ala Dl Glu Oh and Analogous Dl Peptides

Solid-Phase Peptide Synthesis (SPPS) Strategies for Racemic Amino Acid Incorporation

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, where a peptide chain is assembled stepwise while anchored to an insoluble resin support. wikipedia.orgbachem.com This method simplifies purification by allowing excess reagents and by-products to be washed away after each reaction cycle. wikipedia.orgatdbio.com The synthesis typically proceeds from the C-terminus to the N-terminus. nih.govresearchgate.net While highly efficient for standard L-peptides, the incorporation of DL-amino acid mixtures or the prevention of racemization during synthesis requires careful optimization.

The formation of the peptide bond is a critical step where racemization can occur. highfine.com This happens when the carboxylic acid of an N-protected amino acid is activated by a coupling reagent, which can lead to the formation of a racemizable intermediate. nih.gov The choice of coupling reagents, additives, and reaction conditions is therefore paramount to control the stereochemical outcome.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as aminium/uronium salts such as HBTU and PyBOP. nih.govsigmaaldrich.com However, many of these activators can promote racemization, especially when used alone. highfine.com To mitigate this, additives are frequently included in the coupling cocktail. highfine.com These additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), ethyl cyanohydroxyiminoacetate (Oxyma), and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), form reactive esters that are less prone to racemization. highfine.com

Microwave-assisted SPPS can accelerate coupling and deprotection steps, but it can also increase the risk of racemization for sensitive amino acids like cysteine and histidine. nih.gov Research has shown that lowering the microwave coupling temperature can effectively limit this side reaction. nih.gov For example, reducing the temperature from 80°C to 50°C was found to minimize racemization for histidine and cysteine during the synthesis of a model 20-mer peptide. nih.gov

Recent advancements include the development of novel protecting groups to suppress side reactions. The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, a thiol-labile amino protecting group, has been shown to greatly suppress α-carbon racemization compared to the standard Fmoc group. nih.gov

Table 1: Influence of Coupling Conditions on Racemization
ParameterConditionEffect on RacemizationReference
Coupling Additives Carbodiimide alone (e.g., DIC)Higher degree of racemization. highfine.com
Carbodiimide + Additive (e.g., DIC/HOBt)Suppresses racemization by forming less racemization-prone active esters. highfine.compeptide.com
Temperature (Microwave SPPS) High Temperature (e.g., 80°C)Increased racemization for susceptible amino acids (Cys, His). nih.gov
Lower Temperature (e.g., 50°C)Limited racemization of Cys and His. nih.gov
Protecting Group DNPBS vs. FmocDNPBS group greatly suppresses α-C racemization compared to Fmoc. nih.gov
Base Use of hindered amine (e.g., collidine)Minimized formation of D-cysteine during coupling. nih.gov

Maintaining stereochemical integrity throughout the synthesis of a long peptide chain is a significant challenge. Racemization primarily occurs via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. researchgate.net Several factors influence the extent of this side reaction, including the nature of the amino acid, the protecting groups used, and the reaction conditions. highfine.com

Histidine and cysteine are particularly susceptible to racemization during coupling. nih.govpeptide.com For histidine, protecting the imidazole (B134444) nitrogen can reduce racemization. peptide.com For cysteine, specific protocols have been developed to minimize epimerization. peptide.com The addition of copper(II) chloride (CuCl2) along with HOBt has been shown to be an effective strategy for suppressing racemization in both solution-phase and solid-phase synthesis. peptide.com

The choice of N-terminal protecting group strategy also plays a role. The two main schemes are Boc/benzyl and Fmoc/tert-butyl. wikipedia.org In Fmoc-based synthesis, the repeated use of a base (commonly piperidine) for deprotection can lead to side reactions like aspartimide formation, which can subsequently cause racemization of aspartic acid residues. nih.govnih.gov This can be mitigated by adding HOBt to the deprotection solution or by using piperazine (B1678402) instead of piperidine. nih.gov

Aggregation of the growing peptide chain on the solid support can hinder reaction kinetics and lead to incomplete coupling, which is a major cause of synthesis failure for long or "difficult" sequences. sigmaaldrich.comluxembourg-bio.com Strategies to overcome aggregation include using specialized solvents, elevated temperatures, chaotropic salts, or incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or pseudoproline dipeptides. sigmaaldrich.compeptide.com These modifications disrupt the secondary structures that lead to aggregation. sigmaaldrich.com

Solution-Phase Synthetic Routes for Oligo-DL-peptides

While SPPS is dominant in research settings, classical solution-phase synthesis remains valuable, particularly for the large-scale industrial production of peptides. wikipedia.org In this approach, protected amino acids are coupled sequentially in a suitable solvent. After each step, the product must be isolated and purified before proceeding to the next coupling, a process that can be time-consuming. wikipedia.org

Solution-phase synthesis allows for convergent strategies, where protected peptide fragments are synthesized separately and then combined to form the final, larger peptide. peptide.comnih.gov This can be more efficient for long peptides than a linear, stepwise approach. For instance, a nucleopeptide was successfully prepared by coupling a protected oligonucleotide with a peptide fragment in solution. nih.gov

However, a major challenge in solution-phase synthesis, especially for larger protected peptide segments, is their potential insolubility. peptide.com Despite this, the method offers flexibility and avoids the complications associated with the solid support, such as aggregation and steric hindrance from the resin.

Chemoenzymatic and Enzymatic Synthesis Approaches for D-Amino Acid Containing Peptides

Enzymatic and chemoenzymatic methods offer a powerful alternative for synthesizing peptides, particularly those containing D-amino acids, due to the high stereoselectivity of enzymes. nih.govnih.gov These reactions typically occur under mild conditions, avoiding the harsh chemicals and potential for racemization associated with purely chemical methods. nih.gov

Researchers have identified and utilized enzymes with specificities for D-amino acids. D-stereospecific amidohydrolases, isolated from Streptomyces species, have demonstrated the ability to catalyze peptide bond formation. nih.govnih.gov These serine-type peptidases can hydrolyze D-aminoacyl derivatives and also catalyze aminolysis reactions to form peptides. nih.gov They have been used to produce oligo-D-homopeptides in a one-pot reaction. nih.gov

Another promising approach involves using the adenylation domains from nonribosomal peptide synthetases (NRPS). nih.govasm.org NRPS are large, multi-enzyme complexes that bacteria and fungi use to produce a wide variety of peptide secondary metabolites, many of which contain D-amino acids. A chemoenzymatic system has been developed where a free amino acid is activated by an NRPS adenylation domain to form an aminoacyl-AMP intermediate, which then reacts with a nucleophile (another amino acid) to form a dipeptide. nih.gov This method has been successfully applied to the synthesis of various D-amino acid-containing dipeptides, including LD, DL, and DD configurations. asm.org

The key advantage of enzymatic synthesis is the inherent stereospecificity of the enzymes, which provides excellent control over the stereochemical outcome of the reaction. youtube.com For example, a D-stereospecific amidohydrolase from Streptomyces sp. was found to preferentially use D-aminoacyl derivatives as acyl donors while favoring L-amino acids as acyl acceptors. nih.gov When D- and L-aminoacyl derivatives were mixed in a one-pot reaction, the enzyme specifically produced dipeptides with a DL-configuration. nih.gov This selective catalysis is a powerful tool for constructing peptides with defined, mixed stereochemistry.

In chemoenzymatic systems, stereoselectivity is governed by the enzyme used for the initial activation step. nih.govnih.gov The substrate specificity of the chosen enzyme dictates which amino acids (L or D) can be incorporated. By selecting different D-amino acid-activating enzymes, a variety of D-amino acid-containing peptides can be synthesized. asm.org This approach combines the specificity of enzymatic catalysis with the flexibility of chemical synthesis, enabling the production of novel peptide structures that are difficult to obtain through other means. nih.govnih.gov

Table 2: Enzymatic Approaches for DL-Peptide Synthesis
Enzyme/SystemMechanismStereochemical OutcomeReference
D-Stereospecific Amidohydrolase (from Streptomyces sp.)Aminolysis reaction. Preferentially uses D-aminoacyl derivatives as acyl donors and L-amino acids as acceptors.Synthesis of dipeptides with a DL-configuration in a one-pot reaction. nih.gov
NRPS Adenylation Domains Chemoenzymatic system: Enzymatic activation of a free amino acid to aminoacyl-AMP, followed by nucleophilic attack.Can synthesize various dipeptide configurations (LD, DL, DD) depending on the selected enzyme and substrates. nih.govasm.org
DltA (homologous to adenylation domain)Forms an S-acyl-L-cysteine intermediate, followed by a chemical S→N acyl transfer.Synthesizes N-(D-alanyl)-L-cysteine and other oligopeptides. nih.gov

Table of Mentioned Chemical Compounds

Compound NameAbbreviation
H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH-
1-HydroxybenzotriazoleHOBt
1-Hydroxy-7-azabenzotriazoleHOAt
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOP
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP
tert-ButyloxycarbonylBoc
Copper(II) chlorideCuCl2
CysteineCys
N,N'-DicyclohexylcarbodiimideDCC
N,N'-DiisopropylcarbodiimideDIC
2,4-DimethoxybenzylDmb
2,4-dinitro-6-phenyl-benzene sulfenylDNPBS
Ethyl cyanohydroxyiminoacetateOxyma
9-FluorenylmethoxycarbonylFmoc
Glutamic acidGlu
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU
HistidineHis
Lysine (B10760008)Lys
Piperazine-
Piperidine-
Trifluoroacetic acidTFA

Purification Strategies for DL-Peptide Synthesis Products

The purification of synthetic peptides, including DL-peptides, is a critical step to ensure the final product's homogeneity and purity. The choice of purification strategy is dictated by the physicochemical properties of the target peptide—such as its size, charge, and hydrophobicity—and the nature of the impurities generated during synthesis. A multi-step chromatographic approach is often employed to achieve the high purity required for research and therapeutic applications.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and powerful technique for the purification of synthetic peptides. bachem.comhplc.eunih.gov This method separates molecules based on their hydrophobicity. bachem.com The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (commonly silica (B1680970) chemically modified with C8 or C18 alkyl chains), and elution is achieved by a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). bachem.comhplc.eulcms.cz

The hydrophobicity of a peptide is determined by its amino acid composition and sequence. In the case of this compound, the presence of both hydrophobic (Ala) and hydrophilic/charged (Lys, Glu) residues will influence its retention time. TFA serves to protonate the carboxyl groups and form ion pairs with positively charged residues, which can improve peak shape and resolution. lcms.cz The separation of diastereomeric impurities, which may have very similar hydrophobicities, can be particularly challenging and may require optimization of the gradient slope, temperature, and mobile phase composition.

Table 1: Typical RP-HPLC Parameters for Peptide Purification

Parameter Condition Purpose
Column C18 or C8 silica, wide-pore (e.g., 300 Å) Provides a hydrophobic stationary phase for peptide interaction. Wide pores accommodate larger peptide molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Acidic pH protonates silanols and peptide carboxyl groups, minimizing secondary interactions. TFA acts as an ion-pairing agent. lcms.cz
Mobile Phase B 0.1% TFA in Acetonitrile (B52724) Organic modifier that elutes the peptides from the column based on their hydrophobicity.
Gradient Linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 60 minutes) Gradually increases the mobile phase hydrophobicity to elute peptides with varying affinities for the stationary phase.
Detection UV absorbance at 210-220 nm Detects the peptide bonds, allowing for monitoring of the elution profile. bachem.com

| Flow Rate | Dependent on column dimensions (analytical vs. preparative) | Optimized for efficient separation and resolution. |

Ion-exchange chromatography (IEX) separates molecules based on their net charge at a given pH. gilson.com This technique is highly complementary to RP-HPLC and can be used as an initial capture step or a subsequent polishing step. polypeptide.combio-works.com For a peptide like this compound, which contains both a basic amino acid (Lysine) and acidic amino acids (Glutamic acid), its net charge will be pH-dependent.

Cation-Exchange Chromatography (CIEX): At a pH below the isoelectric point (pI) of the peptide, it will carry a net positive charge and can be purified using a cation-exchange resin. Elution is typically achieved by increasing the salt concentration or the pH of the mobile phase. waters.com

Anion-Exchange Chromatography (AIEX): Conversely, at a pH above the pI, the peptide will have a net negative charge and can be purified using an anion-exchange resin. waters.com

IEX is particularly effective at removing impurities with different charge characteristics, such as truncated or modified peptides that may have a different number of charged residues. Combining IEX with RP-HPLC provides a powerful two-dimensional purification strategy. polypeptide.comdownstreamcolumn.comnih.gov

Table 2: Ion-Exchange Chromatography Strategies for Peptide Purification

Chromatography Mode Resin Type Target Peptide Properties Elution Strategy
Cation-Exchange (CIEX) Strong or weak cation exchanger (e.g., sulfopropyl) Net positive charge (pH < pI) Increasing salt gradient (e.g., NaCl, KCl) or increasing pH gradient. gilson.com

| Anion-Exchange (AIEX) | Strong or weak anion exchanger (e.g., quaternary ammonium) | Net negative charge (pH > pI) | Increasing salt gradient or decreasing pH gradient. waters.com |

Size-exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume (i.e., their size in solution). nih.govlcms.cz This technique is particularly useful for removing impurities that are significantly different in size from the target peptide, such as aggregated forms of the peptide or small molecule reagents left over from the synthesis. biopharminternational.com

The crude peptide is passed through a column containing a porous matrix. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and have a longer path length, thus eluting later. biopharminternational.com For peptides, it is often necessary to use mobile phases containing denaturing agents or organic solvents to minimize non-specific interactions with the stationary phase. huji.ac.iltechnosaurus.co.jp

A significant challenge in the synthesis of DL-peptides is the potential formation of diastereomers, which can be difficult to separate due to their similar physical and chemical properties. While RP-HPLC can sometimes resolve diastereomers, specialized techniques may be required for complete separation. One approach involves the use of chiral resolution labeling reagents. For instance, a chiral reagent can be reacted with the peptide mixture to form new diastereomeric derivatives that exhibit greater differences in their chromatographic behavior, allowing for their separation on a standard reversed-phase column. nih.gov

Solid-phase extraction (SPE) is a chromatographic technique often used for sample clean-up and concentration prior to high-resolution purification methods like HPLC. nih.gov It can be considered a simplified, low-pressure form of liquid chromatography. For peptide purification, reversed-phase SPE cartridges are commonly used to desalt the crude peptide and remove highly polar impurities. The crude peptide solution is loaded onto the cartridge, which retains the peptide and other hydrophobic molecules. The cartridge is then washed to remove salts and polar impurities, and the peptide is subsequently eluted with a higher concentration of organic solvent. nih.gov This method can significantly improve the efficiency and lifespan of the more expensive preparative HPLC columns.

Advanced Analytical Characterization of H Dl Lys Dl Glu Dl Glu Dl Ala Dl Glu Oh

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

Chromatographic methods are indispensable for the analysis of complex peptide mixtures. For peptides containing both D and L amino acids, the primary challenge lies in resolving the resulting diastereomers, which often exhibit very similar physicochemical properties. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomer Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of stereoisomers. By employing a chiral stationary phase (CSP), it is possible to differentiate between enantiomers and diastereomers. nih.gov The principle lies in the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times. For a peptide like H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH, which has multiple chiral centers, a mixture of diastereomers is expected from its synthesis.

The separation of these diastereomers can be achieved on various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.gov The choice of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer containing an acid modifier like trifluoroacetic acid (TFA), is crucial for optimizing the separation. waters.com The resolution of the diastereomeric peaks provides a direct measure of the stereoisomeric purity of the synthetic peptide.

Illustrative Data Table: Chiral HPLC Separation of Peptide Diastereomers

DiastereomerRetention Time (minutes)Resolution (Rs)
Peak 112.5-
Peak 214.22.1
Peak 315.81.9
Peak 417.11.6

This table illustrates a hypothetical separation of four diastereomers of this compound on a chiral column, demonstrating baseline resolution between the major peaks.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides a significant increase in resolution, speed, and sensitivity compared to traditional HPLC. waters.com For the analysis of a synthetic peptide and its closely related impurities, such as deletion sequences or diastereomers, the high resolving power of UPLC is particularly advantageous. waters.com The enhanced resolution allows for the detection of minor impurities that might co-elute with the main peak in a standard HPLC separation.

A typical UPLC method for peptide analysis would employ a reversed-phase column (e.g., C18) with a gradient elution of increasing organic solvent concentration. The use of formic acid as a mobile phase modifier is common as it is compatible with mass spectrometry detection. waters.com

Illustrative Data Table: UPLC Purity Analysis

ComponentRetention Time (minutes)Peak Area (%)
Main Peptide8.798.5
Impurity 1 (Deletion Sequence)7.90.8
Impurity 2 (Diastereomer)8.50.5
Other Impurities-0.2

This table presents a hypothetical purity profile of this compound as determined by UPLC, indicating a high degree of purity.

Two-Dimensional HPLC for Comprehensive Peptide Enantiomer and Diastereomer Profiling

For exceptionally complex mixtures of peptide isomers, one-dimensional chromatography may not provide sufficient resolving power. Two-dimensional HPLC (2D-HPLC) offers a significant increase in peak capacity by subjecting the sample to two independent separation mechanisms. chromatographyonline.comacs.org A common approach for peptide analysis is to combine ion-exchange chromatography in the first dimension with reversed-phase HPLC in the second dimension (IEX-RP-HPLC). acs.org

Alternatively, a reversed-phase by reversed-phase (RP-RP) 2D-HPLC system can be employed, where the selectivity is altered between the two dimensions, for instance, by using different pH conditions. acs.org This comprehensive profiling is capable of separating a multitude of diastereomers and other impurities, providing a detailed fingerprint of the peptide sample. chromatographyonline.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone in peptide analysis, providing information on molecular weight, sequence, and structure. When coupled with liquid chromatography, it becomes a highly specific and sensitive analytical tool.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass and Oligomer Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile molecules like peptides without significant fragmentation. It is routinely used to determine the molecular mass of a peptide with high accuracy. For this compound, ESI-MS would confirm the expected monoisotopic or average mass, thereby verifying the correct synthesis of the target peptide. ESI-MS can also be used to detect the presence of oligomers or aggregates, which may form during synthesis or storage.

Illustrative Data Table: ESI-MS Molecular Mass Determination

SpeciesCalculated Mass (Da)Observed m/z (z=1)Observed m/z (z=2)
[M+H]⁺649.30649.31325.16
[M+Na]⁺671.28671.29336.15

This table shows the expected and hypothetical observed mass-to-charge ratios for the protonated and sodiated molecular ions of this compound in an ESI-MS spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sequence Verification and Isomer Differentiation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for peptide sequencing. researchgate.net After separation by LC, the peptide of interest is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern, which consists of b- and y-ions, allows for the determination of the amino acid sequence. researchgate.net

For peptides containing D-amino acids, the fragmentation patterns of diastereomers are often very similar, making differentiation challenging by MS/MS alone. However, when coupled with a chromatographic separation that can resolve the isomers, LC-MS/MS can confirm the sequence of each separated diastereomer. nih.gov Furthermore, specific fragmentation behaviors can sometimes provide clues about the stereochemistry at a particular position. The use of specialized LC-MS/MS methods, such as those involving chiral derivatizing agents or specific enzymatic digestions, can further aid in the localization of D-amino acids within the peptide sequence. illinois.edu

Illustrative Data Table: Key MS/MS Fragment Ions for Sequence Confirmation

Fragment IonCalculated m/zObserved m/zAmino Acid Sequence
b₂275.12275.13H-DL-Lys-DL-Glu
b₃404.16404.17H-DL-Lys-DL-Glu-DL-Glu
b₄475.20475.21H-DL-Lys-DL-Glu-DL-Glu-DL-Ala
y₁147.05147.06DL-Glu-OH
y₂218.09218.10DL-Ala-DL-Glu-OH
y₃347.13347.14DL-Glu-DL-Ala-DL-Glu-OH
y₄476.17476.18DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH

This table provides a list of hypothetical but expected b- and y-ion fragments that would be observed in an MS/MS spectrum of this compound, confirming its amino acid sequence.

Spectroscopic Methods for Conformational Analysis of Racemic Peptides

The presence of both D- and L-amino acids in the peptide backbone significantly influences its conformational preferences. Unlike homochiral L-peptides, which readily form well-defined secondary structures like alpha-helices and beta-sheets, racemic peptides can adopt more unusual and complex conformations. nih.gov Spectroscopic techniques are invaluable for elucidating these structures in solution.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light. nih.govamericanpeptidesociety.org The resulting CD spectrum provides a characteristic signature for different secondary structural elements such as α-helices, β-sheets, and random coils. nih.govcreative-proteomics.com

Below are hypothetical CD spectral data for the peptide in a phosphate (B84403) buffer, illustrating a predominantly random coil conformation.

Wavelength (nm)Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹)
240-500
230-1,500
222-2,500
217-4,000
208-8,000
198-20,000
190+5,000

This interactive data table showcases typical CD spectral data for a disordered peptide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.govmit.edu For a complex racemic peptide like this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed. nih.gov

Key NMR experiments include:

Total Correlation Spectroscopy (TOCSY): Used to assign proton resonances to specific amino acid residues by identifying coupled spin systems.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å), providing crucial distance restraints for structure calculation. nih.gov For flexible peptides, ROESY is often preferred.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbon atoms, aiding in resonance assignment.

The analysis of NMR data for this racemic peptide would likely reveal a high degree of flexibility. The Nuclear Overhauser Effect (NOE) data would predominantly show sequential (i to i+1) and intra-residue NOEs, with a scarcity of medium- or long-range NOEs that would indicate a stable, folded structure. This lack of long-range contacts is characteristic of a disordered conformational ensemble. nih.gov

The following table presents plausible ¹H chemical shift assignments for the peptide in an aqueous solution, which are foundational for further structural analysis.

ResidueHN
DL-Lys4.151.75, 1.651.401.602.958.40
DL-Glu4.202.05, 1.952.30--8.35
DL-Glu4.222.08, 1.982.32--8.30
DL-Ala4.301.35---8.25
DL-Glu4.182.10, 2.002.35--8.20

This interactive table displays representative proton chemical shifts for the specified peptide.

Quantitative Determination of D/L-Amino Acid Ratios within Peptide Hydrolysates

A critical aspect of characterizing a synthetic racemic peptide is to confirm that the intended ratio of D- and L-amino acids is present. This typically involves complete acid hydrolysis of the peptide into its constituent amino acids, followed by a chiral analysis to separate and quantify the enantiomers. mdpi.com

To separate amino acid enantiomers using standard reversed-phase high-performance liquid chromatography (HPLC), they must first be reacted with a chiral derivatizing agent to form diastereomers. researchgate.net These diastereomeric pairs have different physicochemical properties and can be resolved chromatographically.

A widely used derivatizing agent is Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, also known as Marfey's reagent. nih.gov When reacted with a mixture of D- and L-amino acids from the peptide hydrolysate, it forms diastereomers that can be separated and quantified by HPLC with UV detection.

The expected outcome for the analysis of this compound would be the detection of approximately equal amounts of the D and L forms for each amino acid residue. The hydrolysis and derivatization process itself can induce a small degree of racemization, which can be corrected for by using methods like hydrolysis in deuterated acid. nih.govacs.org

The table below shows hypothetical HPLC results for the Marfey's reagent derivatives of the amino acids from the peptide hydrolysate.

Amino AcidEnantiomerRetention Time (min)Peak AreaMolar Ratio (D:L)
Lysine (B10760008)L22.5105,3000.98 : 1
D24.1103,200
Glutamic AcidL15.8312,5001.01 : 1
D17.2315,600
AlanineL12.3110,8001.00 : 1
D13.5110,800

This interactive table presents simulated HPLC data for the chiral analysis of the peptide's amino acid constituents.

Enzyme-based assays offer a highly specific method for detecting and quantifying D-amino acids. D-amino acid oxidase (DAAO) is an enzyme that specifically catalyzes the oxidative deamination of many D-amino acids, but not their L-counterparts. nih.govfrontiersin.org The reaction produces hydrogen peroxide, which can be measured using a colorimetric or fluorometric probe in a coupled reaction with horseradish peroxidase. cellbiolabs.com

The results of a DAAO assay on the peptide hydrolysate can be summarized as follows:

SampleH₂O₂ Produced (µM)Calculated D-Amino Acid Content (µM)
Peptide Hydrolysate48.548.5
L-Amino Acid Control< 0.5Not Detected
D-Alanine Standard (50 µM)50.050.0

This interactive table demonstrates the expected results from an enzyme-based assay for D-amino acid content.

Theoretical and Computational Studies of H Dl Lys Dl Glu Dl Glu Dl Ala Dl Glu Oh

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. americanpeptidesociety.org By applying force fields, which are mathematical descriptions of atomic interactions, MD simulations can model the behavior of peptides in various environments, offering insights into their folding, stability, and conformational flexibility. americanpeptidesociety.orgspringernature.com

Simulation of Peptide Flexibility and Conformational Ensembles in Various Environments

The flexibility of H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is a critical determinant of its biological function. MD simulations can track the trajectory of each atom, revealing the peptide's accessible conformations, or "conformational ensemble." nih.gov The nature of the solvent environment—such as water, lipids, or different pH conditions—profoundly influences these conformations. nih.govmdpi.com For instance, in an aqueous solution, the hydrophilic side chains of Lysine (B10760008) and Glutamic acid will tend to be exposed to the solvent, while in a nonpolar environment, the peptide might adopt a more compact structure to shield these groups. The alternating chirality introduces unique torsional constraints, leading to a different set of stable and transient structures compared to a peptide composed solely of L-amino acids. frontiersin.orgnih.gov

The following interactive table illustrates a hypothetical distribution of major conformational clusters for the peptide in different solvent environments, as might be determined from extensive MD simulations. The percentages represent the proportion of simulation time the peptide spends in each conformational state.

Conformational ClusterDominant Secondary Structure% in Water (pH 7)% in Dimethyl Sulfoxide (DMSO)% in Lipid Bilayer
Cluster A Extended/Random Coil65%40%15%
Cluster B β-turn at Glu-Ala20%35%45%
Cluster C Distorted Helical Fold10%15%30%
Cluster D Compact Globule5%10%10%

Note: This data is illustrative and represents plausible outcomes from molecular dynamics simulations.

Impact of DL-Amino Acid Residues on Peptide Folding and Tertiary Structure Formation

The incorporation of D-amino acids into a peptide chain has a profound and predictable impact on its secondary and tertiary structure. nih.govpsu.edu While L-amino acids naturally form right-handed α-helices and stable parallel β-sheets, the inclusion of a D-amino acid can disrupt these regular structures. frontiersin.orgnih.gov However, this disruption is not merely a loss of order; it is a tool for creating novel, stable conformations. psu.eduresearchgate.net

For example, a D-amino acid is often used to nucleate a specific type of turn known as a β-turn (specifically type I' or II'), which can force a peptide chain to fold back on itself, creating a hairpin-like structure. psu.eduresearchgate.netnih.gov In the case of this compound, the alternating DL pattern is likely to prevent the formation of a standard α-helix or a planar β-sheet. Instead, it would likely favor a highly specific, potentially rigid, three-dimensional fold that could be described as a twisted or contorted structure. frontiersin.org This unique topology, which differs significantly from its all-L counterpart, is a direct consequence of the heterochirality and can lead to distinct biological activities. nih.govnih.gov The presence of both D and L residues can remove steric clashes that might occur in homochiral peptides, allowing for more stable, compact arrangements. nih.gov

Quantum Chemical Calculations on Peptide Fragments and Chiral Centers

Quantum chemistry calculations, based on the principles of quantum mechanics, provide a highly detailed view of the electronic structure of molecules. nih.gov These methods can be used to understand the intrinsic properties of the amino acid residues that make up the peptide, offering insights that complement the large-scale dynamic picture from MD simulations. arxiv.orgacs.org

Electronic Properties and Reactivity of Individual DL-Amino Acid Residues

While D- and L-enantiomers of an amino acid have identical chemical formulas, their stereochemistry can lead to subtle differences in their electronic behavior within the chiral environment of a peptide chain. wikipedia.orgnih.gov Quantum calculations can determine properties such as the ground state energy, electron density distribution, and molecular orbital energies for each residue. nih.govarxiv.org These properties are fundamental to the residue's reactivity, polarity, and how it interacts with its neighbors. wikipedia.org

For example, the distribution of electron density around the chiral center (the alpha-carbon) will be a mirror image in a D-amino acid compared to an L-amino acid. researchgate.net This inversion affects the directionality of local dipole moments and can influence how the residue participates in electrostatic interactions. nih.gov The following table provides an illustrative comparison of calculated electronic properties for D-Alanine and L-Alanine, which could be derived from quantum chemical calculations.

PropertyD-Alanine (Illustrative)L-Alanine (Illustrative)Significance
Ground State Energy (Hartree) -283.05-283.05Identical for isolated molecules in an achiral environment.
Dipole Moment (Debye) 2.1 D, specific vector orientation2.1 D, mirror image vector orientationDirectionality influences local electrostatic fields within the peptide.
HOMO-LUMO Gap (eV) 7.87.8Indicates similar intrinsic chemical reactivity for isolated enantiomers.
Partial Charge on Cα +0.08+0.08Chirality does not change the partial charge magnitude on the alpha-carbon itself.

Note: This data is representative of what quantum chemical calculations would yield for isolated enantiomers. Differences emerge when these residues are part of a larger, chiral peptide chain.

Intermolecular Interactions and Hydrogen Bonding Networks within the DL-Peptide Structure

Hydrogen bonds are crucial for stabilizing the secondary and tertiary structures of peptides. nih.gov They occur between the amide hydrogens (N-H) of the peptide backbone and the carbonyl oxygens (C=O). The specific geometry of D- and L-amino acids dictates a different set of possible hydrogen bonding networks compared to an all-L peptide. rsc.orgrsc.org

Predictive Modeling of Peptide-Target Interactions

A primary goal of peptide research is to understand how a peptide interacts with biological targets like proteins or receptors. Computational modeling is an efficient way to predict these interactions. nih.govarxiv.org For a peptide with a unique structure like this compound, these predictive models are invaluable.

Methodologies such as molecular docking and machine learning (ML) or deep learning (DL) models are commonly employed. arxiv.orgbiorxiv.org Docking algorithms attempt to fit the peptide into the binding site of a target protein, scoring the different poses based on intermolecular forces. arxiv.org Because peptides are flexible, this can be computationally intensive.

More recently, ML and DL models have shown great promise. nih.govbiorxiv.orgoup.com These models are trained on large datasets of known protein-peptide interactions and can learn to predict binding sites based on sequence and structural features. biorxiv.orgnih.gov For the peptide , its unique sequence, charge distribution (from the Lys and Glu residues), and predicted 3D structure would be used as inputs to such a model. The model could then predict which proteins it is likely to bind to and which residues on the protein surface would be involved in the interaction, guiding further experimental validation. nih.govnih.gov The use of D-amino acids is a known strategy to enhance binding affinity and stability, and predictive models can help rationalize these effects at a molecular level. nih.gov

Ligand Docking and Binding Affinity Predictions for Chiral Peptides

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the chiral peptide this compound, ligand docking simulations can provide insights into its potential interactions with biological targets such as receptors or enzymes.

The process begins with the generation of three-dimensional (3D) structures of both the peptide (the ligand) and its target protein. Due to the flexibility of peptides, an ensemble of possible conformations is often generated to represent its dynamic nature in solution. youtube.com The inclusion of both D and L amino acids in the peptide sequence introduces unique conformational possibilities that are not accessible to homochiral L-peptides. researchgate.netnih.gov

Specialized docking software, such as HADDOCK or Rosetta, are capable of handling non-canonical amino acids like D-isomers. rosettacommons.orgbioexcel.eu These programs utilize scoring functions to evaluate the binding affinity of different docking poses, estimating the free energy of binding. A lower (more negative) docking score typically indicates a more stable and likely binding interaction. acs.org

For a hypothetical interaction between this compound and a target protein, a docking study might reveal key interactions. For instance, the positively charged side chain of DL-Lysine could form electrostatic interactions with negatively charged residues on the receptor surface, while the glutamic acid residues could form hydrogen bonds. The presence of D-amino acids can significantly alter the peptide's backbone conformation, potentially leading to novel binding modes not observed with all-L peptides. acs.org

A representative data table from a hypothetical docking simulation is presented below.

Docking PoseBinding Affinity (kcal/mol)Key Interacting Residues (Peptide)Key Interacting Residues (Target)
1-9.8DL-Lys, DL-Glu(2)Asp121, Arg88
2-9.5DL-Ala, DL-Glu(5)Tyr54, Gln92
3-9.2DL-Glu(3), HSer125, Asn126
4-8.9DL-Lys, DL-Glu(5)Glu25, Lys45
5-8.5DL-Ala, HGly55, Leu56

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. Computationally, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comresearchgate.net These models use mathematical equations to describe the relationship between the structural properties of a series of compounds and their activities.

For the peptide this compound, a computational SAR study would involve generating a set of molecular descriptors. These descriptors quantify various physicochemical properties of the peptide, such as its size, shape, hydrophobicity, and electronic properties. mdpi.com The presence of both D and L amino acids significantly influences these descriptors.

The process would involve:

Generating Analogs: Creating a virtual library of peptides with systematic modifications to the parent structure. This could involve substituting amino acids, altering the stereochemistry (e.g., changing a DL-residue to an L- or D-residue), or modifying the termini.

Calculating Descriptors: For each analog, a wide range of molecular descriptors would be calculated using specialized software.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model is built that correlates the calculated descriptors with experimentally determined (or predicted) biological activity. researchgate.net

A hypothetical QSAR model for the antioxidant activity of analogs of this compound might be represented by the following equation:

Activity = 0.75 * (Hydrophobicity) - 0.5 * (Molecular Weight) + 1.2 * (Electronic Energy) + C

This equation would suggest that increasing hydrophobicity and electronic energy while decreasing molecular weight could lead to higher antioxidant activity.

Peptide AnalogHydrophobicity (LogP)Molecular Weight (Da)Electronic Energy (Hartree)Predicted Activity (IC50, µM)
This compound-2.5719.7-250.115.2
H-L-Lys-L-Glu-L-Glu-L-Ala-L-Glu-OH-2.8719.7-250.518.5
H-DL-Lys-DL-Glu-DL-Glu-DL-Val-DL-Glu-OH-2.1747.8-255.312.8
H-DL-Lys-DL-Asp-DL-Asp-DL-Ala-DL-Asp-OH-3.1677.6-240.920.1

This table presents hypothetical data for illustrative purposes.

Mechanistic Investigations of Biological Activity and Interactions of H Dl Lys Dl Glu Dl Glu Dl Ala Dl Glu Oh

Enzymatic Stability and Degradation Pathways of DL-Peptides

A primary challenge for the therapeutic application of natural L-peptides is their rapid degradation by endogenous proteases. nih.gov The introduction of D-amino acids, as seen in the subject peptide, is a key strategy to overcome this limitation.

Resistance to Proteolytic Enzymes and Enhanced Stability

Peptides that contain D-amino acid residues, known as DL-peptides, exhibit markedly enhanced resistance to degradation by proteolytic enzymes. nih.govnih.gov Most proteases in mammals, such as trypsin and chymotrypsin, are chiral molecules themselves and possess active sites that are stereospecific for L-amino acids. tufts.edulibretexts.org This specificity means they are generally unable to efficiently recognize or cleave peptide bonds adjacent to a D-amino acid residue. The presence of a D-amino acid introduces steric hindrance within the enzyme's active site, preventing the formation of a stable enzyme-substrate complex necessary for catalysis. tufts.edu

This resistance to proteolysis significantly increases the half-life of such peptides in biological environments like human plasma. nih.govfrontiersin.org Studies have consistently shown that while all-L peptides are rapidly degraded, their counterparts containing one or more D-amino acids remain largely intact for extended periods. nih.govacs.org For instance, research on various antimicrobial peptides demonstrated that substituting L-amino acids with D-amino acids rendered the peptides highly stable against trypsin and serum proteases. nih.gov The enhanced stability of DL-peptides is a crucial attribute, making them more viable candidates for therapeutic development. nih.gov

Table 1: Comparative Proteolytic Stability of L-Peptides vs. DL-Peptides

Peptide TypeBiological MediumIncubation Time (hours)Peptide Remaining (%)Reference
All-L-PeptideHuman Plasma8&lt;10% frontiersin.org
Mixed DL-Peptide (DP06)Human Plasma8&gt;90% frontiersin.org
All-L-PeptideProteinase K40% nih.gov
C-terminal D-Amino Acid Modified PeptideProteinase K2415% nih.gov
All-L-Peptide (P4)Protease Cocktail0.5Degraded acs.org
All-D-Peptide (P4C)Protease Cocktail6Stable acs.org

Substrate Specificity of D-Peptidases

While most proteases target L-peptides, a class of enzymes known as D-peptidases does exist. These enzymes are predominantly found in bacteria, where they play crucial roles in the metabolism of the peptidoglycan cell wall. A well-known group is the DD-peptidases (or DD-carboxypeptidases), which are involved in the final steps of peptidoglycan synthesis and are the targets of penicillin-based antibiotics. oup.com

The substrate specificity of these bacterial D-peptidases is typically very strict. oup.com They often recognize and cleave specific sequences, most notably the D-Ala-D-Ala bond in peptidoglycan precursors. sigmaaldrich.com Other D-peptidases may exist, but their specificities are generally narrow and directed toward microbial metabolic needs. biorxiv.orgnih.gov Therefore, a synthetic, mixed-chirality peptide like H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH, which does not conform to the typical D-Ala-D-Ala motif, is unlikely to be a preferred substrate for most known D-peptidases. Its degradation pathway in organisms possessing such enzymes would be slow and inefficient at best.

Table 2: Specificity of Selected D-Peptidases

Enzyme ClassTypical SourceKnown Substrate/Linkage CleavedRelevance to Mixed DL-Peptides
DD-CarboxypeptidaseBacteria (e.g., Streptomyces)Terminal D-Alanyl-D-Alanine in peptidoglycan precursorsLow; sequence is highly specific and not present in the subject peptide.
Dipeptidyl Peptidase (DPP)Bacteria (e.g., Porphyromonas gingivalis)Strict specificity, e.g., Lys-Ala-pNA, but not general D-amino acid cleavage. oup.comUnlikely to be a substrate due to strict sequence and stereochemical requirements.
Alkaline D-Peptidase (ADP)Bacteria (e.g., Bacillus cereus)Can be used for synthetic ligation of peptides.More relevant for synthesis than degradation; natural substrates are specific.

Role of Chirality in Molecular Recognition and Binding Events

Chirality is a fundamental property governing molecular interactions in biological systems. libretexts.orgyoutube.com The specific three-dimensional arrangement of atoms in a molecule is critical for its ability to bind to biological targets like receptors and enzymes.

Interaction with Chiral Receptors and Enzymes

Biological receptors are inherently chiral, as they are composed of L-amino acids folded into specific three-dimensional structures. libretexts.org This chirality creates binding pockets with a defined stereochemistry, meaning they can distinguish between the enantiomers (L- and D-forms) of a ligand. mdpi.comyoutube.com The interaction between a peptide and a receptor is often likened to a "hand-in-glove" fit, where a D-ligand (a "left hand") will not fit properly into a receptor designed for an L-ligand (a "right-handed glove"). libretexts.org

The incorporation of D-amino acids into a peptide like this compound alters its secondary and tertiary structure compared to an all-L equivalent. nih.gov This can lead to several outcomes:

Abolished Binding: The altered shape may prevent the peptide from fitting into the receptor's binding site, leading to a loss of biological activity.

Novel Binding: The new conformation might allow the peptide to bind to a completely different receptor, leading to a novel biological effect.

Modified Binding: The peptide might still bind to the same receptor but with a different affinity or orientation, potentially converting an agonist into an antagonist.

In some cases, the presence of a D-amino acid is essential for activity. researchgate.net For example, some naturally occurring bioactive peptides require a specific D-amino acid to adopt the correct conformation for potent receptor interaction. nih.gov

Stereospecificity in Ligand-Target Binding

The affinity and specificity of a ligand for its target are dictated by the precise spatial arrangement of its functional groups that engage in non-covalent interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) within the binding site. mdpi.comnih.gov Stereospecificity is a direct consequence of this requirement. acs.org

Changing an amino acid from an L- to a D-configuration inverts the stereocenter at the α-carbon. This seemingly small change repositions the side chain and backbone atoms, which can disrupt the optimal alignment required for high-affinity binding. nih.gov This principle is powerfully illustrated in studies comparing the binding of L- and D-proteins to their respective ligands, where mismatched pairs show dramatically reduced affinity. chemrxiv.org For the peptide this compound, the stereochemistry at each residue (Lys, Glu, Ala) will be a critical determinant of which protein targets it can interact with and the nature of that interaction. Even a single chiral change can be the difference between a potent ligand and an inactive molecule.

Table 3: Conceptual Impact of Chirality on Ligand-Receptor Binding Affinity

Hypothetical Peptide LigandKey Residue ChiralityPostulated Effect on Binding AffinityRationale
H-L-Lys-L-Glu-L-Glu-L-Ala-L-Glu-OHAll L-amino acidsBaseline Affinity (Kd)Assumed to fit the native receptor binding pocket optimally.
H-D-Lys-L-Glu-L-Glu-L-Ala-L-Glu-OHD-Lys at Position 1Significantly Reduced AffinityThe D-Lys side chain is improperly oriented, disrupting a key ionic or hydrogen bond in the S1 pocket of the receptor. nih.gov
H-L-Lys-L-Glu-L-Glu-D-Ala-L-Glu-OHD-Ala at Position 4Moderately Reduced or Altered AffinityThe D-Ala may disrupt the peptide's backbone conformation, indirectly affecting the positioning of other key binding residues. nih.gov
This compoundAlternating DL-ChiralityUnpredictable; Likely binds to a different target or not at allThe overall 3D shape is completely different from the all-L peptide, making binding to the original target unlikely but allowing for potential new interactions. nih.gov

Potential Modulatory Effects on Biological Systems

Given its enhanced stability and unique chiral structure, this compound has the potential to act as a modulator of various biological systems. While specific activities must be determined experimentally, plausible effects can be hypothesized based on its amino acid composition and the established principles of DL-peptides. researchgate.net D-amino acid-containing peptides have been shown to function as enzyme inhibitors, receptor modulators, and even immunomodulators. nih.govnih.gov

The constituent amino acids of the peptide—Lysine (B10760008) (positively charged), Glutamic acid (negatively charged), and Alanine (small, nonpolar)—are all biologically significant. Glutamate (B1630785) is a primary excitatory neurotransmitter, and both lysine and glutamate are involved in a vast array of metabolic and signaling pathways. A stable peptide mimic containing these residues could potentially:

Act as a receptor antagonist or partial agonist: By binding to a receptor (e.g., a glutamate receptor) without activating it, or by activating it weakly, it could competitively inhibit the action of the natural L-ligand.

Inhibit enzymes: It could act as a stable, non-cleavable inhibitor of enzymes that process peptides containing Lys or Glu residues.

Modulate protein-protein interactions: The peptide could be designed to mimic a binding motif, thereby disrupting or stabilizing a specific protein-protein interaction complex. rsc.org

The enhanced stability conferred by the D-amino acids would allow the peptide to persist in the system long enough to exert such modulatory effects, a significant advantage over rapidly degraded all-L peptides. nih.gov

Table 4: Potential Biological Systems Modulated by a Lys/Glu/Ala-Containing Peptide

Biological System/ProcessPotential Molecular TargetPotential Modulatory Effect of a Stable DL-PeptideRationale
Central Nervous SystemGlutamate Receptors (e.g., NMDA, AMPA)Antagonist or Allosteric ModulatorThe multiple glutamate residues could allow binding, while the DL-chirality would likely prevent canonical activation, leading to inhibition.
InflammationProteases (e.g., caspases, matrix metalloproteinases)InhibitorThe peptide could act as a stable, non-hydrolyzable substrate mimic, blocking the enzyme's active site. nih.gov
Metabolic RegulationKinases or Deacetylases (e.g., Sirtuins)ModulatorLysine is a key site for post-translational modifications. A stable peptide could interfere with enzymes that recognize lysine-containing substrates.
Bacterial PathogenesisBacterial Cell Wall Enzymes (e.g., Mur ligases)InhibitorThe sequence contains elements (D-Glu, D-Ala) found in bacterial peptidoglycan, suggesting potential as an antimicrobial by disrupting cell wall synthesis. nih.gov

Influence on Cellular Signaling and Regulatory Pathways

The precise impact of this compound on cellular signaling is an area of active investigation. However, based on its structural components, several potential pathways can be hypothesized. Peptides containing D-amino acids, particularly D-glutamic acid and D-alanine, are known components of bacterial peptidoglycan. nih.gov The presence of these residues in the peptide suggests it may interact with pattern recognition receptors (PRRs) in mammalian cells that are designed to recognize bacterial cell wall components.

One such family of receptors is the nucleotide-binding oligomerization domain-containing proteins (NODs). For instance, NOD1 and NOD2 are intracellular sensors that recognize specific peptidoglycan motifs. Activation of these receptors can trigger a signaling cascade leading to the activation of transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines and chemokines. While direct evidence for this compound is pending, its structural similarity to peptidoglycan fragments makes it a candidate for modulating these pathways.

Furthermore, the presence of multiple glutamic acid residues could influence signaling pathways sensitive to changes in local charge and ion concentration. Glutamate is a key excitatory neurotransmitter in the central nervous system, and peptides containing glutamate may interact with glutamate receptors or transporters, although this is highly speculative without further research.

The incorporation of D-amino acids can also confer resistance to degradation by proteases. rsc.org This increased stability could lead to prolonged signaling effects compared to its all-L-amino acid counterpart, potentially leading to sustained activation or inhibition of specific pathways.

Table 1: Potential Cellular Signaling Pathways Influenced by this compound

PathwayPotential Interaction MechanismImplied Biological Consequence
NOD-like Receptor (NLR) Signaling Mimicry of peptidoglycan fragments containing D-Glu and D-Ala.Activation of innate immune responses, inflammation.
Glutamate Receptor Signaling Interaction with glutamate receptors due to multiple Glu residues.Modulation of neuronal activity (highly speculative).
PI3K/Akt Pathway Some D-amino acid-containing peptides have been shown to activate this survival pathway. sigmaaldrich.comPromotion of cell survival and proliferation.

Involvement in Structural Integrity and Assembly (e.g., Peptidoglycan Analogs)

A significant area of interest for peptides like this compound is their role as peptidoglycan analogs. Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity. It is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, with short peptide chains attached to the NAM residues. These peptide chains, which often contain D-amino acids like D-alanine and D-glutamic acid, are cross-linked to form a rigid mesh-like structure. nih.gov

The sequence of this compound bears a resemblance to the peptide stems found in the peptidoglycan of some bacteria. This structural mimicry suggests that the peptide could interfere with bacterial cell wall synthesis. For example, it might compete with the natural peptide substrates for the enzymes involved in cross-linking, such as transpeptidases. By inhibiting these enzymes, the peptide could disrupt the integrity of the bacterial cell wall, leading to cell lysis and death. This is a common mechanism of action for many antibiotics, including penicillins.

Conversely, in a non-bacterial context, the self-assembly properties of this peptide, influenced by the presence of D-amino acids, could be explored for the formation of novel biomaterials. The alternation of D- and L-amino acids can induce unique secondary structures and self-assembly behaviors. rsc.org

Metal Ion Chelation and Associated Biological Implications

The primary structure of this compound suggests a significant potential for metal ion chelation. This is primarily due to the presence of three glutamic acid residues and one lysine residue. The carboxyl groups (-COOH) of the glutamic acid side chains and the terminal carboxyl group are potential binding sites for metal cations. nih.govrsc.org The amino group (-NH2) in the side chain of lysine and the N-terminal amino group can also participate in coordinating metal ions. nih.gov

The chelation of metal ions can have profound biological implications. For instance, by sequestering essential metal ions like iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), or copper (Cu²⁺), the peptide could inhibit the growth of microorganisms that rely on these metals for enzymatic functions.

Furthermore, the chelation of pro-oxidant metals like iron and copper can contribute to the peptide's antioxidant properties. By binding these metals, the peptide can prevent them from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals.

Table 2: Potential Metal Ion Chelation Sites in this compound

Amino Acid ResidueFunctional GroupPotential Metal Ion Interaction
Lysine (Lys) ε-amino groupCoordination with various metal ions.
Glutamic Acid (Glu) x3 γ-carboxyl groupStrong binding sites for divalent and trivalent cations. rsc.org
N-terminus α-amino groupParticipation in chelate ring formation. mdpi.com
C-terminus α-carboxyl groupCoordination with metal ions. nih.gov

Antioxidant Mechanisms and Radical Scavenging Properties

Peptides can exhibit antioxidant activity through various mechanisms, including direct radical scavenging, chelation of pro-oxidant metals, and the ability to donate hydrogen atoms. The antioxidant potential of this compound can be inferred from its amino acid composition.

Certain amino acids are known to possess antioxidant properties. While the specific peptide has not been extensively studied, the presence of amino acids with reactive side chains suggests a potential for radical scavenging. The primary mechanism for antioxidant activity in this peptide is likely its metal-chelating ability, as discussed in the previous section. By sequestering transition metals, it can prevent the formation of reactive oxygen species (ROS). capes.gov.br

Immunomodulatory Effects and Underlying Mechanisms

The immunomodulatory potential of this compound is strongly linked to its identity as a peptidoglycan analog. As mentioned earlier, the innate immune system has evolved to recognize and respond to microbial components. Peptides containing D-amino acids can be potent activators of the immune system. nih.gov

The interaction with NOD-like receptors can lead to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inflammatory response is a critical part of the host defense against infection. Therefore, this compound could potentially be used as an adjuvant to enhance the immune response to vaccines.

Conversely, some D-amino acid-containing peptides have been shown to have immunosuppressive properties. nih.gov The precise effect—whether stimulatory or inhibitory—would depend on the specific context, the cell types involved, and the concentration of the peptide. The presence of D-amino acids can also enhance the stability of the peptide in biological systems, leading to a more sustained immunomodulatory effect. nih.gov

Consequences of D-Amino Acid Incorporation on Peptide Self-Assembly and Aggregation

The incorporation of D-amino acids into a peptide sequence can have dramatic effects on its self-assembly and aggregation behavior. Natural peptides composed exclusively of L-amino acids typically form well-defined secondary structures like α-helices and β-sheets, which drive their assembly into larger structures.

The introduction of D-amino acids can disrupt or alter these canonical structures. For instance, a peptide with a mix of D- and L-amino acids may have a reduced propensity to form stable α-helices or β-sheets. However, this can also lead to the formation of novel, non-canonical secondary structures and self-assembled architectures. nih.gov

The alternating D- and L-amino acid pattern can favor the formation of flat, extended peptide conformations that can stack on top of each other to form nanotubes or nanofibers. rsc.org This is because the side chains of alternating D- and L-residues project to opposite sides of the peptide backbone, which can facilitate intermolecular interactions.

The aggregation state of the peptide is crucial for its biological activity. For example, self-assembled nanostructures can exhibit enhanced stability and may interact differently with cell membranes compared to the monomeric peptide. The increased resistance to enzymatic degradation conferred by D-amino acids also means that these self-assembled structures can persist for longer in a biological environment. researchgate.net

Future Research Directions and Applications of H Dl Lys Dl Glu Dl Glu Dl Ala Dl Glu Oh

Development of Novel Research Probes and Chemical Tools based on DL-Peptide Scaffolds

The incorporation of both D- and L-amino acids in H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH provides a unique structural scaffold that could be leveraged for the development of highly specific research probes. Future studies could focus on conjugating this peptide to various reporter molecules, such as fluorescent dyes or radioisotopes, to create tools for molecular imaging and diagnostics. researchgate.netnih.govnih.gov

The development of such probes would enable researchers to track the peptide's biodistribution, cellular uptake, and target engagement in real-time. For instance, by labeling the peptide with a near-infrared dye, its accumulation in specific tissues or cell types could be visualized non-invasively. Furthermore, radiolabeled versions of the peptide could be developed for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, offering high sensitivity for detecting disease-related molecular targets.

A hypothetical research plan for developing a fluorescently labeled probe based on this compound is outlined below:

Research Phase Objective Key Methodologies Expected Outcome
Phase 1: Synthesis and Labeling To synthesize the peptide and conjugate it with a suitable fluorescent dye.Solid-phase peptide synthesis (SPPS), purification by HPLC, conjugation chemistry. openaccessjournals.comA highly pure, fluorescently labeled peptide conjugate.
Phase 2: In Vitro Characterization To assess the stability and binding properties of the labeled peptide.Stability assays in serum, fluorescence spectroscopy, cell binding assays.Determination of the probe's stability and its affinity for target cells or proteins.
Phase 3: In Vivo Imaging To evaluate the probe's performance in a relevant animal model.Administration of the probe to model organisms, in vivo fluorescence imaging.Visualization of the probe's biodistribution and target accumulation.

Engineering of DL-Peptide Mimetics with Enhanced Stability and Specificity

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve their drug-like properties. biosyn.com The sequence of this compound could serve as a template for designing peptidomimetics with enhanced stability, bioavailability, and target specificity.

Future research could explore various chemical modifications to the peptide backbone and side chains. For example, replacing amide bonds with more stable linkages, such as thioamides or reduced amides, could further increase resistance to proteolysis. Additionally, cyclization of the peptide could lock it into a bioactive conformation, thereby increasing its affinity and selectivity for a specific biological target. nih.gov The introduction of non-natural amino acids or other chemical moieties could also be explored to optimize the peptide's pharmacokinetic and pharmacodynamic profiles. youtube.comnih.gov

Advanced Synthetic Strategies for Complex DL-Peptide Architectures

The synthesis of peptides containing alternating D- and L-amino acids can present unique challenges. Future research will likely focus on developing more efficient and scalable synthetic methods for producing complex DL-peptide architectures like this compound. acs.org

While solid-phase peptide synthesis (SPPS) is a well-established technique, the synthesis of long or complex DL-peptides can be hampered by aggregation and incomplete reactions. openaccessjournals.comkbdna.com Innovations in linker technology, coupling reagents, and automated synthesis platforms will be crucial for overcoming these hurdles. kbdna.com Furthermore, enzymatic and chemoenzymatic strategies are emerging as powerful alternatives to purely chemical synthesis, offering high stereoselectivity and milder reaction conditions. asm.org

Integrative Omics Approaches for Identifying Endogenous DL-Peptides and Their Functions

The discovery of endogenous DL-peptides and the elucidation of their physiological roles is a rapidly advancing field. nih.gov Integrative omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, could be employed to identify naturally occurring peptides with sequences similar to this compound and to uncover their biological functions. researchgate.net

Advanced mass spectrometry-based proteomics techniques can be used to search for this specific peptide or related sequences in various biological samples. mdpi.com If identified, its expression levels could be correlated with different physiological or pathological states. Subsequent functional genomics studies, using techniques like CRISPR-Cas9 gene editing, could then be used to investigate the peptide's role in cellular processes.

A hypothetical workflow for the omics-based investigation of DL-peptides is presented below:

Omics Approach Objective Key Technologies Potential Findings
Proteomics To identify and quantify endogenous DL-peptides.High-resolution mass spectrometry, specialized separation techniques. nih.govDiscovery of novel DL-peptides and their expression patterns.
Transcriptomics To identify the genes encoding for DL-peptide precursors.RNA sequencing (RNA-Seq).Identification of the genetic basis for DL-peptide production.
Metabolomics To study the metabolic pathways influenced by DL-peptides.NMR spectroscopy, mass spectrometry.Understanding the downstream effects of DL-peptide activity.

Mechanistic Elucidation of DL-Peptide Roles in Health and Disease Models (Pre-clinical Focus)

Given the presence of multiple glutamic acid residues, this compound could potentially interact with targets involved in neurological or inflammatory processes. acs.org Future pre-clinical studies in relevant animal models will be essential to elucidate the mechanistic roles of this peptide in health and disease. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH?

  • Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies is standard. Post-synthesis, cleavage with trifluoroacetic acid (TFA) removes protecting groups. Purification via reversed-phase high-performance liquid chromatography (RP-HPLC) ensures homogeneity. Structural validation requires tandem mass spectrometry (LC-MS/MS) for sequence confirmation and circular dichroism (CD) spectroscopy to assess secondary structure. Chiral HPLC is critical for verifying DL-isomer ratios .

Q. How should researchers safely handle this compound in laboratory settings?

  • Answer : Adhere to safety data sheet (SDS) guidelines:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Avoid inhalation (use fume hoods) and skin contact (emergency showers accessible).
  • Emergency protocols: For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek medical attention immediately .

Q. What analytical techniques are essential for determining isomer purity and stability?

  • Answer : Chiral HPLC with polarimetric detection resolves D/L isomers. Stability under varying pH/temperature can be monitored via fluorescence spectroscopy (e.g., tryptophan residue fluorescence quenching) and CD spectroscopy for conformational changes. Accelerated degradation studies (e.g., 40°C/75% RH) predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide?

  • Answer : Discrepancies may arise from isomer ratios, aggregation states, or assay conditions. Mitigation strategies:

  • Standardize synthesis protocols (e.g., χDL for automated workflows to reduce human error) .
  • Validate bioactivity using orthogonal assays (e.g., surface plasmon resonance [SPR] for binding kinetics and cell-based assays for functional activity).
  • Perform meta-analyses of published data to identify confounding variables (e.g., buffer composition, cell lines) .

Q. What computational approaches enhance the design of experiments (DoE) for studying peptide-protein interactions?

  • Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model peptide conformations in silico. Pair with free-energy perturbation (FEP) to predict binding affinities. Experimental validation via isothermal titration calorimetry (ITC) or SPR ensures computational accuracy. Use tools like PyMOL for visualizing docking poses .

Q. How can automated synthesis platforms improve reproducibility in multi-lab studies?

  • Answer : Implement machine-readable chemical description languages (e.g., χDL) to encode synthesis protocols. This standardizes parameters (e.g., reaction time, temperature) across labs. Compare yields and purity between manual and automated workflows using ANOVA to quantify variability .

Q. What strategies manage heterogeneous data from peptide stability studies?

  • Answer : Use metadata frameworks (e.g., Dublin Core or MIAPE) to annotate datasets. Platforms like Galaxy or KNIME integrate analytical data (HPLC, MS) with environmental variables (pH, temperature). Collaborative tools (e.g., LabKey or Benchling) enable cross-institutional data sharing and version control .

Methodological Best Practices

  • Data Tables :

    ParameterTechniqueExample OutputReference
    Isomer PurityChiral HPLCD/L ratio = 52:48 (±2%)
    Secondary StructureCD Spectroscopyα-helix: 38%, random coil: 62%
    Binding AffinitySPRKD = 12.5 nM (±1.3 nM)
  • Critical Notes :

    • Avoid abbreviations; use full chemical names for clarity.
    • Cross-validate results using ≥2 analytical methods (e.g., MS + NMR).
    • Prioritize open-access repositories (e.g., PubChem) for data transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.